N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide
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Overview
Description
N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, a methoxy group attached to another phenyl ring, and a butanamide chain linking these two aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide typically involves a multi-step process. One common method starts with the preparation of 4-ethylphenylamine and 4-methoxyphenol. These intermediates are then subjected to a coupling reaction using a butanoyl chloride derivative under basic conditions to form the desired butanamide linkage. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-ethylbenzoic acid derivatives.
Reduction: Formation of N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butylamine.
Substitution: Formation of various substituted phenoxybutanamides depending on the nucleophile used.
Scientific Research Applications
N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme involved in a metabolic pathway or activate a receptor to trigger a cellular response. The exact molecular pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-4-(4-methoxyphenoxy)butanamide
- N-(4-ethylphenyl)-4-(4-hydroxyphenoxy)butanamide
- N-(4-ethylphenyl)-4-(4-chlorophenoxy)butanamide
Uniqueness
N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide is unique due to the presence of both an ethyl group and a methoxy group, which confer specific chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-15-6-8-16(9-7-15)20-19(21)5-4-14-23-18-12-10-17(22-2)11-13-18/h6-13H,3-5,14H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNYOJJMFRKVSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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